8-Methoxyquinolin-4-amine

Catalog No.
S691878
CAS No.
220844-65-5
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxyquinolin-4-amine

CAS Number

220844-65-5

Product Name

8-Methoxyquinolin-4-amine

IUPAC Name

8-methoxyquinolin-4-amine

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3,(H2,11,12)

InChI Key

QMBPJEIUEYDRGP-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C(C=CN=C21)N

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)N
  • Availability

    Some chemical suppliers offer 4-Amino-8-methoxyquinoline, indicating its use in research applications, particularly proteomics research []. Proteomics is the large-scale study of proteins within an organism or system [].

  • Limited Literature

    A search for scientific articles mentioning 8-Methoxyquinolin-4-amine or 4-Amino-8-methoxyquinoline yielded few results. This suggests that research on this specific compound is limited or not yet widely published.

  • Further Research Areas

    The presence of the amino group (NH2) and methoxy group (OCH3) in the molecule suggests potential for further investigation. Amino groups can participate in binding events with other molecules, while methoxy groups can influence solubility and other properties. However, without more specific research, it is difficult to predict the potential applications of 8-Methoxyquinolin-4-amine.

8-Methoxyquinolin-4-amine is an organic compound with the molecular formula C₁₀H₁₀N₂O. It features a quinoline ring system substituted with a methoxy group at the 8-position and an amino group at the 4-position. The compound's structure contributes to its potential biological activities and applications in medicinal chemistry. Quinoline derivatives, including 8-methoxyquinolin-4-amine, are of interest due to their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities .

, particularly those involving nucleophilic substitutions and coupling reactions. For example, it can react with electrophiles such as acyl chlorides to form amides or with isocyanides to yield urea derivatives. Additionally, it can undergo oxidation reactions to form corresponding N-oxides or other functionalized derivatives .

The biological activity of 8-methoxyquinolin-4-amine is notable in several studies that highlight its potential as an antimicrobial and anticancer agent. Compounds within the quinoline family have shown efficacy against various pathogens and cancer cell lines. The specific activity of 8-methoxyquinolin-4-amine may vary based on its structural modifications and the presence of substituents, which can enhance or inhibit its biological effects .

Synthesis of 8-methoxyquinolin-4-amine typically involves multi-step organic reactions. A common method includes the Skraup synthesis, where an aniline derivative reacts with glycerol and a suitable oxidizing agent to form the quinoline structure. Subsequent steps may involve methylation of the nitrogen atom or direct substitution reactions to introduce the methoxy group at the desired position .

Example Synthesis Route:

  • Formation of Quinoline: Start with 4-methoxy-2-nitroaniline and glycerol.
  • Reduction: Reduce the nitro group to an amine using reducing agents like tin(II) chloride.
  • Methylation: Methylate the amine group to obtain 8-methoxyquinolin-4-amine.

8-Methoxyquinolin-4-amine has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Biology: As a tool for studying biological pathways due to its ability to interact with specific proteins or enzymes.
  • Material Science: In the synthesis of functional materials due to its unique electronic properties derived from the quinoline structure .

Interaction studies involving 8-methoxyquinolin-4-amine focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking simulations and in vitro assays to evaluate how well the compound interacts with specific proteins involved in disease processes. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects .

Several compounds share structural similarities with 8-methoxyquinolin-4-amine, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
6-Methoxyquinolin-8-amineMethoxy at position 6, amino at position 8Antimicrobial
3-Methoxyquinolin-8-amineMethoxy at position 3, amino at position 8Anticancer
4-AminoquinolineAmino at position 4, no methoxy groupAntimalarial
7-MethoxyquinolineMethoxy at position 7Antiviral

Uniqueness

The uniqueness of 8-methoxyquinolin-4-amine lies in its specific positioning of the methoxy and amino groups, which may enhance its solubility and bioavailability compared to other similar compounds. This strategic substitution pattern could lead to improved interactions with biological targets, making it a promising candidate for drug development .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

8-Methoxyquinolin-4-amine

Dates

Modify: 2023-08-15

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